molecular formula C14H8ClF3O3 B6409817 4-Chloro-3-(3-trifluoromethoxyphenyl)benzoic acid, 95% CAS No. 1261686-35-4

4-Chloro-3-(3-trifluoromethoxyphenyl)benzoic acid, 95%

Cat. No. B6409817
CAS RN: 1261686-35-4
M. Wt: 316.66 g/mol
InChI Key: ZZMUGTMZZOOGRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-(3-trifluoromethoxyphenyl)benzoic acid (4-C3TFPBA), also known as 4-chloro-3-trifluoromethoxybenzoic acid, is an organic compound with the chemical formula C8H5ClF3O2. It is an acidic compound that is widely used in scientific research, including in the synthesis of pharmaceuticals and other compounds. 4-C3TFPBA is a powerful acid, with a pKa of 3.2, and is often used in the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of 4-C3TFPBA is fairly simple. It is an acidic compound, and as such, it can act as a proton donor in a reaction. This means that it can donate a proton to a molecule, which can then cause a reaction to occur. Additionally, 4-C3TFPBA can act as a “masking” agent for functional groups, which can help to create a desired reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-C3TFPBA are not well understood. It is known that 4-C3TFPBA can act as a proton donor in a reaction, and as such, it can cause a reaction to occur. Additionally, it can act as a “masking” agent for functional groups, which can help to create a desired reaction. However, the exact biochemical and physiological effects of 4-C3TFPBA are not known.

Advantages and Limitations for Lab Experiments

The advantages of using 4-C3TFPBA in lab experiments include its ability to act as a proton donor in a reaction, as well as its ability to act as a “masking” agent for functional groups. Additionally, 4-C3TFPBA is relatively inexpensive and widely available, which makes it an attractive option for laboratory experiments. The main limitation of using 4-C3TFPBA in laboratory experiments is that the exact biochemical and physiological effects of the compound are not well understood.

Future Directions

There are a number of potential future directions for 4-C3TFPBA. One potential direction is the use of 4-C3TFPBA in the synthesis of new compounds, as it can act as a “masking” agent for functional groups. Additionally, further research could be conducted on the biochemical and physiological effects of 4-C3TFPBA, as this is currently not well understood. Finally, further research could be conducted on the use of 4-C3TFPBA in the synthesis of peptides, as this could lead to the development of new peptides with desired properties.

Synthesis Methods

4-C3TFPBA can be synthesized in a variety of ways, depending on the desired purity and the desired end product. One of the most common methods of synthesis is the reaction of 4-chlorobenzotrifluoride with methanol in the presence of a Lewis acid catalyst. This reaction yields a mixture of 4-C3TFPBA and 4-chloro-3-methoxybenzoic acid, which can then be separated by column chromatography. Other methods of synthesis include the reaction of 4-chlorobenzotrifluoride with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, and the reaction of 4-chlorobenzotrifluoride with an amine in the presence of a base, such as sodium hydroxide or potassium hydroxide.

Scientific Research Applications

4-C3TFPBA is widely used in scientific research, particularly in the synthesis of bioactive compounds. It is often used as a building block in the synthesis of pharmaceuticals and other compounds, as it is a powerful acid that can help to create a desired reaction. Additionally, 4-C3TFPBA is often used in the synthesis of new compounds, as it can act as a “masking” agent for functional groups, which can help to create a desired reaction. It is also used in the synthesis of peptides, as it can help to create a stable peptide bond.

properties

IUPAC Name

4-chloro-3-[3-(trifluoromethoxy)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3O3/c15-12-5-4-9(13(19)20)7-11(12)8-2-1-3-10(6-8)21-14(16,17)18/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMUGTMZZOOGRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691779
Record name 6-Chloro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid

CAS RN

1261686-35-4
Record name 6-Chloro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.